GK444

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

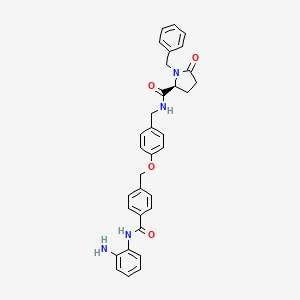

C33H32N4O4 |

|---|---|

Molecular Weight |

548.6 g/mol |

IUPAC Name |

(2S)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]-1-benzyl-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C33H32N4O4/c34-28-8-4-5-9-29(28)36-32(39)26-14-10-25(11-15-26)22-41-27-16-12-23(13-17-27)20-35-33(40)30-18-19-31(38)37(30)21-24-6-2-1-3-7-24/h1-17,30H,18-22,34H2,(H,35,40)(H,36,39)/t30-/m0/s1 |

InChI Key |

QGJOQSWDMMVMFK-PMERELPUSA-N |

Isomeric SMILES |

C1CC(=O)N([C@@H]1C(=O)NCC2=CC=C(C=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N)CC5=CC=CC=C5 |

Canonical SMILES |

C1CC(=O)N(C1C(=O)NCC2=CC=C(C=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N)CC5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Pathway of GK444 in Lung Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lung fibrosis, particularly idiopathic pulmonary fibrosis (IPF), is a progressive and fatal disease with limited therapeutic options. Recent research has identified the crucial role of epigenetic modifications in the pathogenesis of fibrosis, highlighting histone deacetylases (HDACs) as promising therapeutic targets. This technical guide provides an in-depth overview of the biological pathway of GK444, a novel N-(2-aminophenyl)-benzamide inhibitor of Class I HDAC enzymes, in the context of lung fibrosis. This compound has demonstrated significant anti-fibrotic activity by targeting HDAC1 and HDAC2, thereby modulating the pro-fibrotic transforming growth factor-beta 1 (TGF-β1) signaling pathway. This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, provides comprehensive experimental protocols, and visualizes the involved signaling pathways and workflows.

Introduction to this compound and its Target

This compound is a potent and selective inhibitor of histone deacetylase 1 (HDAC1) and histone deacetylase 2 (HDAC2), which are Class I HDAC enzymes.[1][2] HDACs are critical regulators of gene expression through the removal of acetyl groups from histones, leading to chromatin condensation and transcriptional repression. In fibrotic diseases, the aberrant activity of HDACs contributes to the persistent activation of myofibroblasts and the excessive deposition of extracellular matrix (ECM).

Core Biological Pathway: Inhibition of the TGF-β1 Signaling Cascade

The anti-fibrotic effects of this compound are primarily mediated through its intervention in the TGF-β1 signaling pathway, a central driver of fibrosis.

Mechanism of Action:

-

TGF-β1 Activation: In response to lung injury, latent TGF-β1 is activated and binds to its receptor (TGF-βR) on the surface of lung fibroblasts.

-

SMAD Signaling: This binding triggers the phosphorylation and activation of downstream signaling molecules, primarily SMAD2 and SMAD3.

-

HDAC1/2 Involvement: Activated SMAD proteins form a complex with SMAD4 and translocate to the nucleus. This complex recruits co-repressors, including HDAC1 and HDAC2, to the promoter regions of anti-fibrotic genes, leading to their transcriptional repression.

-

This compound Intervention: this compound, by inhibiting HDAC1 and HDAC2, prevents the deacetylation of histones at these promoter regions. This leads to a more open chromatin structure, allowing for the expression of anti-fibrotic genes and the repression of pro-fibrotic genes.

-

Downstream Effects: The inhibition of HDAC1/2 by this compound ultimately leads to a reduction in the expression of key fibrotic markers, such as Collagen Type I Alpha 1 Chain (COL1A1), thereby attenuating the fibrotic response.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

| Parameter | Value | Cell Line/Enzyme | Assay | Reference |

| IC50 (HDAC1) | 100 nM | Recombinant Human HDAC1 | In vitro enzymatic assay | [1] |

| IC50 (HDAC2) | 92 nM | Recombinant Human HDAC2 | In vitro enzymatic assay | [1] |

| IC50 (Caco-2 cells) | 4.1 µM | Human Caco-2 cells | Antiproliferative assay | [1] |

| In Vitro Efficacy | Outcome | Cell Type | Condition | Reference |

| COL1A1 mRNA Levels | Reduction | Primary Normal Human Lung Fibroblasts | TGF-β1 induced | [1] |

| In Vivo Efficacy | Outcome | Animal Model | Dosing Schedule | Reference |

| Lung Fibrosis | Inhibition | Bleomycin-induced lung fibrosis in mice | Preventative | [1] |

Experimental Protocols

In Vitro Assay: TGF-β1-Induced COL1A1 mRNA Expression in Human Lung Fibroblasts

Objective: To assess the ability of this compound to inhibit TGF-β1-induced expression of the pro-fibrotic gene COL1A1 in primary normal human lung fibroblasts.

Methodology:

-

Cell Culture: Primary normal human lung fibroblasts are cultured in appropriate media until they reach a desired confluency.

-

Starvation: Cells are serum-starved for 24 hours to synchronize their cell cycle.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for 1 hour.

-

Stimulation: Recombinant human TGF-β1 (typically 5 ng/mL) is added to the culture medium to induce a fibrotic response.

-

Incubation: Cells are incubated for 24 hours.

-

RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

Quantitative Real-Time PCR (qRT-PCR): The expression level of COL1A1 mRNA is quantified by qRT-PCR, normalized to a housekeeping gene (e.g., GAPDH).

In Vivo Model: Bleomycin-Induced Lung Fibrosis in Mice

Objective: To evaluate the in vivo efficacy of this compound in a well-established mouse model of lung fibrosis.

Methodology:

-

Animal Model: C57BL/6 mice are commonly used for this model.

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin (typically 1.5 U/kg) is administered to induce lung injury and subsequent fibrosis. A control group receives saline.

-

Treatment Administration: this compound is administered to the treatment group, typically via oral gavage or intraperitoneal injection, on a preventative dosing schedule (e.g., starting on the same day as bleomycin administration and continuing daily). A vehicle control group is also included.

-

Monitoring: Animals are monitored for signs of distress and body weight changes throughout the study.

-

Endpoint Analysis (typically at day 14 or 21):

-

Histology: Lungs are harvested, fixed, and stained with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score).

-

Collagen Quantification: Lung collagen content is quantified using a hydroxyproline assay.

-

Gene Expression Analysis: RNA is extracted from lung tissue to measure the expression of fibrotic markers (e.g., Col1a1, Acta2) by qRT-PCR.

-

Mandatory Visualizations

Caption: Signaling pathway of this compound in inhibiting TGF-β1-mediated lung fibrosis.

Caption: Experimental workflow for evaluating the anti-fibrotic effects of this compound.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of lung fibrosis. Its targeted inhibition of HDAC1 and HDAC2 effectively disrupts the pro-fibrotic TGF-β1 signaling pathway, leading to a reduction in collagen deposition and the attenuation of fibrosis in preclinical models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to advance novel anti-fibrotic therapies. Further investigation into the efficacy and safety of this compound in more advanced preclinical models and ultimately in clinical trials is warranted.

References

The Role of GK444 in Epigenetic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GK444 is a potent and selective inhibitor of Class I histone deacetylases (HDACs), specifically HDAC1 and HDAC2. By modulating the epigenetic landscape, this compound has demonstrated significant antiproliferative activity in various cancer cell lines and notable antifibrotic effects in preclinical models. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and visualization of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction to this compound and Epigenetic Regulation

Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. One of the key mechanisms of epigenetic regulation is the post-translational modification of histone proteins, which package DNA into chromatin. The acetylation and deacetylation of lysine residues on histones, controlled by histone acetyltransferases (HATs) and histone deacetylases (HDACs) respectively, play a crucial role in modulating chromatin structure and gene transcription.

HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, including cancer and fibrosis. Consequently, HDAC inhibitors have emerged as a promising class of therapeutic agents.

This compound, also referred to as Compound 15a in some literature, is a novel N-(2-aminophenyl)-benzamide derivative that selectively inhibits the Class I HDAC enzymes HDAC1 and HDAC2.[1][2] Its inhibitory action leads to histone hyperacetylation, chromatin relaxation, and the reactivation of silenced genes, which in turn can induce cell cycle arrest, apoptosis, and other antitumor effects. Furthermore, this compound has been shown to attenuate fibrotic processes by interfering with key signaling pathways involved in tissue remodeling.[1][2]

Quantitative Data for this compound

The following tables summarize the in vitro efficacy of this compound against its primary targets and its antiproliferative activity in various human cancer cell lines.

Table 1: In Vitro Enzymatic Inhibition of this compound

| Target | IC50 (nM) |

| HDAC1 | 100 |

| HDAC2 | 92 |

Data sourced from Gerokonstantis DT, et al. J Med Chem. 2023.[1][2]

Table 2: Antiproliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 6.8 |

| Caco-2 | Colorectal Adenocarcinoma | 1.9 |

| SF-268 | Glioblastoma | 4.8 |

Data sourced from Gerokonstantis DT, et al. J Med Chem. 2023.[1]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Epigenetic Regulation

This compound exerts its effects by inhibiting HDAC1 and HDAC2, leading to an increase in histone acetylation. This alters gene expression, impacting cell cycle progression and survival.

Caption: Mechanism of this compound in epigenetic regulation.

This compound in the TGF-β1-Induced Fibrosis Pathway

This compound has been shown to reduce TGF-β1 induced COL1A1 mRNA levels, a key event in fibrosis. By inhibiting HDACs, this compound can counteract the pro-fibrotic signaling of TGF-β1.

References

Unveiling GK444: A Technical Guide to a Novel HDAC Inhibitor for Fibrosis Research

For Immediate Release

A deep dive into the discovery, synthesis, and biological evaluation of GK444, a potent and selective inhibitor of histone deacetylases 1 and 2 (HDAC1/2), reveals a promising new avenue for anti-fibrotic therapies. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, from its chemical synthesis to its demonstrated efficacy in preclinical models of lung fibrosis.

This compound, a novel compound belonging to the N-(2-aminophenyl)-benzamide class, has been identified as a selective inhibitor of HDAC1 and HDAC2.[1] This document outlines the key findings related to this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and the workflows used in its evaluation.

Core Data Summary

The biological activity of this compound has been quantified through a series of in vitro assays, demonstrating its potency and selectivity. The key quantitative data are summarized below for clear comparison.

| Target | IC50 (nM) | Cell Line | IC50 (µM) |

| HDAC1 | 100 | Caco-2 | 4.1 |

| HDAC2 | 92 |

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the biological context and experimental procedures related to this compound, the following diagrams have been generated.

Caption: TGF-β1 Signaling Pathway in Fibrosis and this compound's Point of Intervention.

Caption: Experimental Workflow for the Bleomycin-Induced Lung Fibrosis Model.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the discovery and evaluation of this compound.

Synthesis of this compound

The synthesis of this compound and related N-(2-aminophenyl)-benzamide inhibitors is based on established methods of amide bond formation. A general procedure involves the coupling of a carboxylic acid derivative with o-phenylenediamine.

General Synthesis of N-(2-aminophenyl)-benzamide Derivatives:

-

Carboxylic Acid Activation: The carboxylic acid precursor is activated to facilitate amide bond formation. This can be achieved by converting the carboxylic acid to an acyl chloride using reagents such as oxalyl chloride or thionyl chloride, or by using coupling agents like 1,1'-carbonyldiimidazole (CDI).

-

Amide Coupling: The activated carboxylic acid is then reacted with o-phenylenediamine in a suitable solvent, such as tetrahydrofuran (THF). The reaction is typically stirred for several hours at room temperature.

-

Work-up and Purification: Following the reaction, the mixture is subjected to an aqueous work-up to remove unreacted reagents and byproducts. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired N-(2-aminophenyl)-benzamide derivative.

In Vitro HDAC1/2 Inhibition Assay

The inhibitory activity of this compound against HDAC1 and HDAC2 was determined using a fluorogenic assay.

Protocol:

-

Reagents: Recombinant human HDAC1 and HDAC2 enzymes, a fluorogenic HDAC substrate (e.g., based on the p53 sequence RHKK(Ac)), and a developer solution.

-

Assay Buffer: A buffer solution, typically containing Tris-HCl, NaCl, KCl, and MgCl2 at a physiological pH.

-

Procedure:

-

The test compound (this compound) is serially diluted to various concentrations.

-

The HDAC enzyme (HDAC1 or HDAC2) is incubated with the test compound in the assay buffer.

-

The fluorogenic substrate is added to initiate the enzymatic reaction. The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

-

The developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

-

The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 350-380 nm excitation and 440-460 nm emission).

-

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Antiproliferative Assay (Caco-2)

The antiproliferative activity of this compound was assessed using the Caco-2 human colorectal adenocarcinoma cell line.

Protocol:

-

Cell Culture: Caco-2 cells are maintained in a suitable growth medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a defined period (e.g., 48 or 72 hours).

-

Viability Assay: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is added to the wells, and after a further incubation period, the resulting formazan crystals are dissolved in a solubilization buffer.

-

Data Analysis: The absorbance is measured at a specific wavelength, and the IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Bleomycin-Induced Lung Fibrosis Mouse Model

The in vivo anti-fibrotic efficacy of this compound was evaluated in a well-established mouse model of pulmonary fibrosis induced by bleomycin.

Protocol:

-

Animal Model: C57BL/6 mice are commonly used for this model.

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate dissolved in sterile saline is administered to the mice. Control animals receive saline only.

-

Treatment: this compound is administered to the treatment group of mice, typically via oral gavage or intraperitoneal injection, starting at a specific time point relative to the bleomycin instillation (e.g., on a preventative or therapeutic schedule). A vehicle control group receives the vehicle used to dissolve this compound.

-

Endpoint Analysis: After a specified duration (e.g., 14 or 21 days), the mice are euthanized, and the lungs are harvested for analysis.

-

Assessment of Fibrosis:

-

Histopathology: Lung sections are stained with Masson's trichrome or Sirius Red to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).

-

Collagen Content: The total lung collagen content is quantified using a hydroxyproline assay.

-

Gene Expression Analysis: The expression of pro-fibrotic genes, such as Collagen Type I Alpha 1 Chain (COL1A1), is measured by quantitative real-time PCR (qRT-PCR) on RNA extracted from lung tissue.

-

This technical guide provides a foundational understanding of the discovery and preclinical evaluation of this compound. The presented data and protocols are intended to facilitate further research into the therapeutic potential of this promising HDAC inhibitor in the context of fibrotic diseases.

References

pharmacological profile of GK444

An In-Depth Technical Guide to the Pharmacological Profile of GK444

Introduction

This compound, also identified as Compound 15a, is a novel synthetic benzamide derivative that has emerged as a potent and selective inhibitor of Class I histone deacetylases (HDACs), specifically HDAC1 and HDAC2. As a member of the N-(2-aminophenyl)-benzamide class of inhibitors, this compound features a distinct functionality that serves as the zinc-binding group within the active site of HDAC enzymes. Preclinical investigations have highlighted its potential therapeutic utility, demonstrating both antiproliferative and antifibrotic activities. This document provides a comprehensive overview of the , detailing its mechanism of action, quantitative efficacy, and the experimental methodologies used in its evaluation.

Pharmacological Profile

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of HDAC1 and HDAC2 enzymes. These enzymes play a crucial role in epigenetic regulation by catalyzing the removal of acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more compact chromatin structure, repressing gene transcription. By inhibiting HDAC1 and HDAC2, this compound promotes histone hyperacetylation, leading to a more relaxed chromatin state and the altered expression of genes involved in cell cycle regulation, proliferation, and fibrotic processes.

Quantitative Data Summary

The inhibitory activity and cellular effects of this compound have been quantified through various in vitro and cellular assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Enzymatic Inhibition

| Target | IC50 (nM) |

|---|---|

| HDAC1 | 100 |

| HDAC2 | 92 |

Data sourced from multiple references.

Table 2: In Vitro Antiproliferative Activity

| Cell Line | IC50 (µM) |

|---|

| Caco-2 (Colon Carcinoma) | 4.1 |

Data sourced from multiple references.

Antifibrotic Activity

This compound has demonstrated significant antifibrotic potential in preclinical models. It has been shown to reduce the expression of collagen type 1 alpha 1 chain (COL1A1) mRNA induced by Transforming Growth Factor-beta 1 (TGF-β1) in primary normal human lung fibroblasts. Furthermore, in an in vivo model of bleomycin-induced pulmonary fibrosis in mice, administration of this compound resulted in a reduction in lung fibrosis.

Signaling Pathways and Experimental Workflows

Mechanism of HDAC Inhibition

The following diagram illustrates the fundamental mechanism by which this compound inhibits HDAC enzymes, leading to histone hyperacetylation and subsequent changes in gene expression.

TGF-β Signaling Pathway in Fibrosis

This compound is proposed to counteract fibrotic processes by interfering with the TGF-β signaling pathway, a key driver of fibrosis. The diagram below depicts the simplified TGF-β pathway and the putative point of intervention by this compound.

Experimental Workflow: In Vivo Antifibrotic Study

The workflow for evaluating the antifibrotic efficacy of this compound in a preclinical mouse model is outlined below.

Experimental Protocols

The following are generalized protocols representative of the methodologies likely employed in the characterization of this compound, based on standard practices in the field. The specific details are as reported in the primary literature.

HDAC1/HDAC2 Inhibition Assay

-

Objective: To determine the in vitro inhibitory potency of this compound against recombinant human HDAC1 and HDAC2 enzymes.

-

Principle: A fluorogenic assay is used, where the HDAC enzyme deacetylates a substrate, making it susceptible to cleavage by a developer, which in turn releases a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC activity.

-

Procedure:

-

Recombinant human HDAC1 or HDAC2 enzyme is incubated with a fluorogenic substrate in an assay buffer.

-

This compound is added in a range of concentrations to generate a dose-response curve. A vehicle control (e.g., DMSO) is also included.

-

The reaction is allowed to proceed at 37°C for a specified time (e.g., 60 minutes).

-

A developer solution containing a protease is added, and the mixture is incubated at room temperature to allow for the generation of the fluorescent signal.

-

Fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths.

-

The IC50 value, representing the concentration of this compound required to inhibit 50% of the enzyme activity, is calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell Proliferation Assay (e.g., Caco-2 cells)

-

Objective: To determine the antiproliferative effect of this compound on cancer cell lines.

-

Principle: The assay measures the number of viable cells after a period of exposure to the test compound. The Sulforhodamine B (SRB) assay is a common method that relies on the ability of the SRB dye to bind to protein components of cells.

-

Procedure:

-

Caco-2 cells are seeded into 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound or vehicle control for a prolonged period (e.g., 72 hours).

-

After the incubation period, the cells are fixed with trichloroacetic acid.

-

The fixed cells are washed and then stained with SRB solution.

-

Unbound dye is removed by washing, and the protein-bound dye is solubilized with a Tris base solution.

-

The absorbance is measured at approximately 510 nm using a microplate reader.

-

The IC50 value is calculated, representing the concentration of this compound that causes a 50% reduction in cell proliferation compared to the vehicle control.

-

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

-

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of lung fibrosis.

-

Principle: Intratracheal administration of the cytotoxic agent bleomycin induces lung injury, inflammation, and subsequent progressive fibrosis, mimicking aspects of human idiopathic pulmonary fibrosis (IPF).

-

Procedure:

-

C57BL/6 mice are anesthetized, and a single dose of bleomycin sulfate is administered via intratracheal instillation to induce fibrosis. A sham group receives saline.

-

Following bleomycin administration, mice are randomly assigned to treatment groups.

-

One group receives daily administration of this compound (e.g., via oral gavage or intraperitoneal injection), while the control group receives the vehicle.

-

Treatment continues for a predefined period, typically 14 to 21 days.

-

At the end of the study, mice are euthanized, and lung tissues are harvested.

-

One lung lobe is typically processed for histopathological analysis (e.g., Masson's trichrome staining to assess collagen deposition and fibrosis scoring), while other lobes may be used for biochemical assays (e.g., Sircol assay for collagen content) or gene expression analysis (e.g., qRT-PCR for Col1a1 and other fibrotic markers).

-

An In-depth Technical Guide on the Effects of GK444 on Histone Acetylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of GK444, a potent and selective inhibitor of histone deacetylases 1 and 2 (HDAC1 and HDAC2), on histone acetylation. By elucidating its mechanism of action and providing detailed experimental protocols, this document serves as a valuable resource for researchers in the fields of epigenetics, oncology, and drug discovery.

Introduction to this compound and Histone Acetylation

Histone acetylation is a critical epigenetic modification that plays a pivotal role in the regulation of gene expression. The acetylation of lysine residues on the N-terminal tails of histones neutralizes their positive charge, leading to a more relaxed chromatin structure that is generally associated with transcriptional activation. This dynamic process is regulated by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs).

This compound is a novel small molecule that has been identified as a selective inhibitor of HDAC1 and HDAC2. By targeting these specific HDAC isoforms, this compound offers a more focused approach to modulating histone acetylation compared to pan-HDAC inhibitors, potentially leading to improved therapeutic indices and reduced off-target effects.

Quantitative Data on this compound Activity

The inhibitory potency of this compound against HDAC1 and HDAC2 has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Enzyme | IC50 (nM) |

| HDAC1 | 100 |

| HDAC2 | 92 |

These low nanomolar IC50 values highlight the high potency of this compound for its intended targets.

Mechanism of Action of this compound

As a selective inhibitor of HDAC1 and HDAC2, this compound functions by blocking the catalytic activity of these enzymes. This inhibition leads to an accumulation of acetylated histones, thereby altering chromatin structure and modulating gene expression. The expected downstream effects of this compound treatment include the reactivation of silenced tumor suppressor genes and the induction of cell cycle arrest and apoptosis in cancer cells.

Expected Effects on Histone Acetylation

Based on the known substrate specificity of HDAC1 and HDAC2, treatment with this compound is expected to lead to an increase in acetylation at numerous lysine residues on histones H3 and H4. Studies on the effects of HDAC1 and HDAC2 inhibition have shown increased acetylation at sites including, but not limited to, H3K9ac, H3K14ac, H3K56ac, H4K5ac, H4K8ac, and H4K12ac.[1][2] The precise acetylation profile may vary depending on the cell type and experimental conditions.

Experimental Protocols

To investigate the effects of this compound on histone acetylation, two primary experimental techniques are recommended: Western Blotting for global acetylation analysis and Chromatin Immunoprecipitation (ChIP) for locus-specific analysis.

This protocol allows for the detection of changes in the global levels of specific histone acetylation marks.

Protocol Steps:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with this compound at the desired concentrations and time points. Include a vehicle-treated control group.

-

Histone Extraction:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a hypotonic buffer to isolate nuclei.

-

Extract histones from the nuclear pellet using 0.2 N HCl overnight at 4°C.[3]

-

Neutralize the extract and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate 15-20 µg of histone extract on a 15% SDS-polyacrylamide gel.[4]

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]

-

Incubate the membrane with primary antibodies specific for the histone acetylation mark of interest (e.g., anti-acetyl-H3K9, anti-acetyl-H4K16) and a loading control (e.g., anti-total H3, anti-total H4) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[3]

-

-

Data Analysis: Quantify band intensities using densitometry software and normalize the acetylated histone signal to the total histone signal.

ChIP is used to determine the specific genomic loci where changes in histone acetylation occur.

Protocol Steps:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[5]

-

Chromatin Preparation:

-

Lyse the cells and isolate the nuclei.

-

Resuspend the nuclear pellet in a lysis buffer and sonicate to shear the chromatin to fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with an antibody specific for the histone acetylation mark of interest overnight at 4°C.

-

Add protein A/G beads to capture the antibody-chromatin complexes.[6]

-

-

Washes and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by heating at 65°C overnight.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using phenol-chloroform extraction or a commercial kit.[6]

-

-

Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Signaling Pathways Affected by HDAC1/2 Inhibition

The inhibition of HDAC1 and HDAC2 by this compound is expected to impact several critical signaling pathways involved in cell proliferation, survival, and differentiation.

References

- 1. Histone deacetylases 1 and 2 act in concert to promote the G1-to-S progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Bleomycin-Induced Lung Fibrosis Model

An initial search for a specific "GK444 protocol" for in vivo fibrosis models did not yield any publicly available information. This suggests that "this compound" may be an internal designation for a compound or protocol not yet in the public domain. Therefore, this document provides a comprehensive guide to a widely used and well-characterized protocol for inducing pulmonary fibrosis in vivo: the Bleomycin-Induced Lung Fibrosis Model. This model is a cornerstone in preclinical research for idiopathic pulmonary fibrosis (IPF) and serves as a robust platform for testing potential anti-fibrotic therapies.

Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to scarring and loss of organ function.[1][2] Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease with limited therapeutic options, making preclinical models essential for developing new treatments.[3][4] The bleomycin-induced lung fibrosis model is a well-established and reproducible rodent model that recapitulates many of the key pathological features of human IPF, including inflammation, fibroblast activation, and excessive collagen deposition.[3][5]

This model is induced by the administration of bleomycin, a chemotherapeutic agent that causes DNA damage and subsequent inflammatory and fibrotic responses in the lung.[6] The model can be implemented using various administration routes, with oropharyngeal or intratracheal instillation being common methods.[5] Following bleomycin administration, a cascade of events ensues, including an initial inflammatory phase followed by a fibrotic phase characterized by the differentiation of fibroblasts into myofibroblasts and the excessive production of collagen.[2][7] Key signaling pathways, such as the Transforming Growth Factor-beta (TGF-β) pathway, are central to the development of fibrosis in this model.[2][8][9]

Researchers utilize this model to investigate the mechanisms of pulmonary fibrosis and to evaluate the efficacy of novel anti-fibrotic compounds. A range of endpoints can be assessed to determine the extent of fibrosis and the therapeutic effect of test agents, including histological analysis of lung tissue, measurement of collagen content, and analysis of pro-fibrotic gene and protein expression.[1][3]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from a bleomycin-induced lung fibrosis model, comparing a vehicle-treated group with a hypothetical anti-fibrotic treatment group.

Table 1: Histological Assessment of Lung Fibrosis

| Group | Ashcroft Score (Mean ± SD) | Description |

| Sham + Vehicle | 0.5 ± 0.2 | Normal lung architecture |

| Bleomycin + Vehicle | 6.5 ± 1.5 | Severe, widespread fibrosis with distorted architecture |

| Bleomycin + Treatment | 3.0 ± 1.0 | Moderate fibrosis with some preserved lung structure |

Note: The Ashcroft score is a semi-quantitative measure of lung fibrosis, typically ranging from 0 (normal) to 8 (total fibrosis).

Table 2: Lung Collagen Content

| Group | Hydroxyproline (µ g/lung ) (Mean ± SD) | Percent Reduction with Treatment |

| Sham + Vehicle | 50 ± 10 | - |

| Bleomycin + Vehicle | 250 ± 50 | - |

| Bleomycin + Treatment | 150 ± 30 | 40% |

Note: Hydroxyproline is an amino acid that is a major component of collagen, and its measurement is a common method for quantifying total collagen content.

Experimental Protocols

Bleomycin-Induced Lung Fibrosis in Mice

This protocol describes the induction of pulmonary fibrosis in mice using a single oropharyngeal administration of bleomycin.

Materials:

-

Bleomycin sulfate

-

Sterile, pyrogen-free saline

-

Anesthesia (e.g., isoflurane)

-

Animal handling and dosing equipment

-

C57BL/6 mice (8-12 weeks old)

Procedure:

-

Animal Acclimatization: Acclimatize mice to the facility for at least one week prior to the experiment.

-

Bleomycin Preparation: Dissolve bleomycin sulfate in sterile saline to the desired concentration (e.g., 2-2.5 U/kg body weight).[6] Prepare fresh on the day of use.

-

Anesthesia: Anesthetize the mice using isoflurane until they are non-responsive to a toe pinch.

-

Oropharyngeal Aspiration:

-

Suspend the anesthetized mouse by its upper incisors on a slanted board.

-

Gently pull the tongue to the side to visualize the pharynx.

-

Pipette the bleomycin solution (typically 50 µL) into the back of the oral cavity.

-

The mouse will aspirate the solution into the lungs.

-

-

Recovery: Place the mouse in a clean cage and monitor until it has fully recovered from anesthesia.

-

Post-Induction Monitoring: Monitor the animals daily for clinical signs of distress, such as weight loss, ruffled fur, and labored breathing.

-

Therapeutic Intervention: Administer the test compound according to the desired dosing regimen (prophylactic or therapeutic).

-

Endpoint Analysis: At a predetermined time point (e.g., 14 or 21 days post-bleomycin), euthanize the animals and collect lung tissue for analysis.

Histological Analysis of Lung Fibrosis

Materials:

-

Formalin (10% neutral buffered)

-

Paraffin wax

-

Microtome

-

Glass slides

-

Masson's Trichrome staining kit

-

Microscope

Procedure:

-

Tissue Fixation: Perfuse the lungs with saline and then fix with 10% neutral buffered formalin overnight.

-

Paraffin Embedding: Dehydrate the fixed tissue through a series of graded alcohols and embed in paraffin wax.

-

Sectioning: Cut 5 µm thick sections using a microtome and mount on glass slides.

-

Staining: Perform Masson's Trichrome staining according to the manufacturer's instructions. This stain will color collagen blue, nuclei black, and cytoplasm red.

-

Imaging and Analysis: Capture images of the stained sections using a microscope. Assess the degree of fibrosis using a semi-quantitative scoring system, such as the Ashcroft score.

Hydroxyproline Assay for Collagen Quantification

Materials:

-

Lung tissue homogenates

-

Hydrochloric acid (6M)

-

Chloramine-T reagent

-

Ehrlich's reagent

-

Hydroxyproline standard

-

Spectrophotometer

Procedure:

-

Tissue Hydrolysis: Hydrolyze a known weight of lung tissue in 6M HCl at 110°C for 18-24 hours.

-

Neutralization: Neutralize the hydrolysate with NaOH.

-

Oxidation: Add Chloramine-T reagent and incubate at room temperature to oxidize the hydroxyproline.

-

Color Development: Add Ehrlich's reagent and incubate at 65°C to develop a colored product.

-

Measurement: Measure the absorbance of the samples and standards at 550 nm using a spectrophotometer.

-

Calculation: Calculate the hydroxyproline concentration in the samples based on the standard curve and express the results as µg of hydroxyproline per lung.

Signaling Pathway and Workflow Diagrams

Caption: TGF-β signaling pathway leading to myofibroblast differentiation and ECM deposition.

Caption: Workflow of the bleomycin-induced lung fibrosis model from induction to analysis.

References

- 1. In Vivo Disease Models for Fibrosis - Aragen Life Sciences [aragen.com]

- 2. Mechanisms of Fibrosis | Cell Signaling Technology [cellsignal.com]

- 3. selvita.com [selvita.com]

- 4. Anti-fibrotic Effects of CXCR4-Targeting i-body AD-114 in Preclinical Models of Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tno.nl [tno.nl]

- 6. Insights into Disease Progression of Translational Preclinical Rat Model of Interstitial Pulmonary Fibrosis through Endpoint Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Molecular and cellular mechanisms of pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel profibrotic mechanism mediated by TGFβ-stimulated collagen prolyl hydroxylase expression in fibrotic lung mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Evaluation of GK444 in Caco-2 Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Caco-2 cell line, derived from a human colorectal adenocarcinoma, is a cornerstone in drug development and discovery for predicting the oral absorption of new chemical entities.[1][2][3][4] When cultured on semi-permeable supports, Caco-2 cells differentiate to form a polarized monolayer with tight junctions and a brush border, morphologically and functionally resembling the enterocytes of the small intestine.[1][4][5] This in vitro model is widely used to assess intestinal drug permeability and to investigate mechanisms of both passive and active transport.[1][2][6][7]

These application notes provide a detailed framework for utilizing the Caco-2 monolayer system to evaluate the effects of a hypothetical small molecule inhibitor, designated GK444. The protocols herein cover essential procedures from basic cell culture to permeability assays and preliminary signaling pathway analysis. The provided data and pathways are illustrative and intended to serve as a template for the investigation of novel compounds like this compound.

I. Caco-2 Cell Culture and Differentiation

Objective: To culture and differentiate Caco-2 cells to form a confluent and polarized monolayer suitable for transport studies.

Materials:

-

Caco-2 cell line (ATCC HTB-37)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin

-

0.25% Trypsin-EDTA

-

Phosphate Buffered Saline (PBS), Ca2+/Mg2+-free

-

Transwell® permeable supports (e.g., 0.4 µm pore size, 12-well or 24-well format)

-

Cell culture flasks and plates

Protocol:

-

Cell Maintenance:

-

Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

-

Passage the cells upon reaching 80-90% confluence. It is recommended to use cells between passages 20 and 50 for permeability studies.[2]

-

To passage, wash the cell monolayer with PBS, add Trypsin-EDTA and incubate for 5-10 minutes at 37°C. Neutralize the trypsin with complete culture medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium for seeding into new flasks.

-

-

Seeding on Transwell® Inserts:

-

Pre-incubate Transwell® inserts with complete culture medium for at least 1 hour.

-

Trypsinize and count the Caco-2 cells.

-

Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

-

Add fresh culture medium to both the apical and basolateral compartments.

-

-

Differentiation:

-

Culture the cells on the Transwell® inserts for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.[2]

-

Change the culture medium in both compartments every 2-3 days.

-

-

Monolayer Integrity Assessment:

-

The integrity of the Caco-2 monolayer is critical and should be confirmed before each experiment.[2][6]

-

Measure the Transepithelial Electrical Resistance (TEER) using an epithelial volt-ohm meter. Well-differentiated monolayers typically exhibit TEER values of ≥200-500 Ω·cm².[2][6][8]

-

Optionally, perform a Lucifer Yellow permeability assay to assess paracellular flux. A low permeability of this fluorescent marker indicates a tight monolayer.[6]

-

II. Experimental Protocols

A. Cytotoxicity Assay for this compound

Objective: To determine the non-toxic concentration range of this compound for use in subsequent Caco-2 experiments.

Protocol (using CCK-8 assay):

-

Seed Caco-2 cells in a 96-well plate and allow them to differentiate for 21 days.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add the different concentrations of this compound. Include a vehicle control.

-

Incubate for a period relevant to the planned permeability assay (e.g., 2-4 hours).

-

After incubation, wash the cells with PBS.

-

Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control. Select concentrations that result in >90% cell viability for further experiments.

B. Caco-2 Permeability Assay (Bidirectional Transport)

Objective: To determine the apparent permeability coefficient (Papp) of this compound across the Caco-2 monolayer in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Materials:

-

Differentiated Caco-2 monolayers on Transwell® inserts

-

Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

-

This compound stock solution

-

Control compounds (e.g., Atenolol for low permeability, Propranolol for high permeability)

-

LC-MS/MS or other suitable analytical method for quantification

Protocol:

-

Measure the initial TEER of the monolayers to ensure integrity.

-

Carefully wash the monolayers by replacing the culture medium with pre-warmed (37°C) transport buffer in both compartments. Equilibrate for 20-30 minutes at 37°C.

-

For Apical-to-Basolateral (A-B) Transport:

-

Remove the buffer from the apical (donor) compartment.

-

Add the transport buffer containing the test concentration of this compound to the apical compartment (e.g., 0.5 mL).

-

Add fresh transport buffer to the basolateral (receiver) compartment (e.g., 1.5 mL).

-

-

For Basolateral-to-Apical (B-A) Transport:

-

Remove the buffer from the basolateral (donor) compartment.

-

Add the transport buffer containing this compound to the basolateral compartment (e.g., 1.5 mL).

-

Add fresh transport buffer to the apical (receiver) compartment (e.g., 0.5 mL).

-

-

Incubate the plates at 37°C with gentle shaking.

-

At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment. Replace the volume removed with fresh transport buffer.

-

At the end of the experiment, collect a sample from the donor compartment.

-

Measure the final TEER to confirm monolayer integrity was maintained throughout the experiment.

-

Analyze the concentration of this compound in all samples using a validated analytical method.

-

Calculate the apparent permeability coefficient (Papp) using the following equation:

-

Papp (cm/s) = (dQ/dt) / (A * C0)

-

Where:

-

dQ/dt is the steady-state flux rate (amount of compound transported per unit time).

-

A is the surface area of the Transwell® membrane (cm²).

-

C0 is the initial concentration of the compound in the donor compartment.

-

-

-

Calculate the Efflux Ratio (ER):

C. Investigating this compound's Effect on a Signaling Pathway

Objective: To assess if this compound modulates signaling pathways that regulate intestinal barrier function, such as those involving tight junction proteins. Butyrate is known to enhance barrier function by activating AMP-activated protein kinase (AMPK).[10][11] A similar approach can be used for this compound.

Protocol (Example: Western Blot for Tight Junction Proteins):

-

Culture and differentiate Caco-2 cells on Transwell® inserts or standard culture plates.

-

Treat the cells with a non-toxic concentration of this compound for a relevant duration (e.g., 24-72 hours). Include appropriate controls (vehicle, positive control if available).

-

After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with primary antibodies against target proteins (e.g., Claudin-1, Occludin, ZO-1) and a loading control (e.g., GAPDH, β-actin).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine changes in protein expression relative to the control.

III. Data Presentation (Illustrative Data for this compound)

Quantitative data should be summarized in clear, structured tables. The following are examples using hypothetical data for this compound.

Table 1: Cytotoxicity of this compound on Differentiated Caco-2 Cells

| This compound Concentration (µM) | Mean Absorbance (450 nm) | Standard Deviation | Cell Viability (%) |

| 0 (Vehicle) | 1.250 | 0.085 | 100.0 |

| 1 | 1.245 | 0.091 | 99.6 |

| 10 | 1.210 | 0.077 | 96.8 |

| 25 | 1.155 | 0.082 | 92.4 |

| 50 | 0.950 | 0.065 | 76.0 |

| 100 | 0.450 | 0.043 | 36.0 |

Based on this hypothetical data, concentrations ≤ 25 µM would be suitable for further experiments.

Table 2: Bidirectional Permeability of this compound and Control Compounds across Caco-2 Monolayers

| Compound | Concentration (µM) | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) |

| Atenolol (Low Permeability Control) | 10 | 0.5 ± 0.1 | 0.6 ± 0.2 | 1.2 |

| Propranolol (High Permeability Control) | 10 | 25.5 ± 2.1 | 24.8 ± 1.9 | 1.0 |

| This compound | 10 | 1.2 ± 0.3 | 8.4 ± 0.9 | 7.0 |

| This compound + Verapamil (P-gp Inhibitor) | 10 | 7.9 ± 0.7 | 8.1 ± 0.6 | 1.0 |

This hypothetical data suggests this compound has low intrinsic permeability and is a substrate for an efflux transporter, likely P-gp, as its efflux is inhibited by Verapamil.[6]

Table 3: Effect of this compound on TEER in Caco-2 Monolayers

| Treatment (24h) | Initial TEER (Ω·cm²) | Final TEER (Ω·cm²) | % Change from Initial |

| Vehicle Control | 450 ± 25 | 445 ± 30 | -1.1% |

| This compound (10 µM) | 455 ± 28 | 580 ± 35 | +27.5% |

| Butyrate (2 mM, Positive Control) | 460 ± 22 | 650 ± 40 | +41.3% |

This hypothetical data suggests this compound may enhance intestinal barrier integrity, similar to the positive control, butyrate.[10]

IV. Visualizations

Experimental Workflow and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.

Caption: Workflow for a Caco-2 permeability experiment.

Caption: Hypothetical signaling pathway for this compound.

References

- 1. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 2. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Caco-2 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Bioengineering Novel in vitro Co-culture Models That Represent the Human Intestinal Mucosa With Improved Caco-2 Structure and Barrier Function [frontiersin.org]

- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Caco-2 cells as a model for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 9. Caco-2 Permeability | Evotec [evotec.com]

- 10. Butyrate Enhances the Intestinal Barrier by Facilitating Tight Junction Assembly via Activation of AMP-Activated Protein Kinase in Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for GK444 in Murine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the currently available information on the dosage and administration of GK444, a potent inhibitor of Histone Deacetylase 1 (HDAC1) and HDAC2, in mouse models. The protocols are based on published literature and are intended to serve as a guide for preclinical research.

Introduction

This compound is a novel N-(2-aminophenyl)-benzamide compound that functions as a selective inhibitor of class I HDAC enzymes, specifically HDAC1 and HDAC2.[1][2][3][4] It has demonstrated antiproliferative activity against cancer cell lines and has shown efficacy in a mouse model of bleomycin-induced pulmonary fibrosis.[1][4] These notes are designed to provide researchers with the necessary information to incorporate this compound into relevant in vivo studies.

Quantitative Data Summary

The following table summarizes the in vitro and in vivo data currently available for this compound.

| Parameter | Value | Species/Cell Line | Source |

| HDAC1 IC₅₀ | 100 nM | - | [1][2][3] |

| HDAC2 IC₅₀ | 92 nM | - | [1][2][3] |

| Caco-2 cell IC₅₀ | 4.1 µM | Human colon adenocarcinoma | [1][2][3] |

| In vivo Dosage | 30 mg/kg | Mouse | [5] |

| Dosing Frequency | Daily | Mouse | [5] |

| Administration Route | Not Specified | Mouse | - |

| Vehicle | Not Specified | Mouse | - |

Note: The route of administration and the vehicle used for the in vivo mouse study have not been specified in the publicly available literature. Researchers should perform formulation development and pharmacokinetic studies to determine the optimal administration route and vehicle for their specific experimental needs.

Signaling Pathway

This compound exerts its effects through the inhibition of HDAC1 and HDAC2, which are key enzymes in the regulation of gene expression. By inhibiting these enzymes, this compound can modulate various signaling pathways involved in cell proliferation and fibrosis. One of the key pathways affected is the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a crucial role in fibrosis.

Experimental Protocols

In Vivo Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model

This protocol provides a general framework for evaluating the anti-fibrotic efficacy of this compound in a bleomycin-induced lung fibrosis model.

1. Animal Model

-

Species: C57BL/6 mice are commonly used as they are susceptible to bleomycin-induced fibrosis.

-

Age/Weight: 8-12 weeks old, 20-25 g.

-

Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

2. Materials

-

This compound

-

Bleomycin sulfate

-

Sterile, endotoxin-free saline

-

Anesthetic (e.g., isoflurane)

-

Dosing vehicles (requires optimization)

-

Standard laboratory equipment for animal handling and administration.

3. Experimental Workflow

4. Detailed Procedure

-

Fibrosis Induction:

-

Anesthetize mice using a suitable anesthetic.

-

Intratracheally instill a single dose of bleomycin sulfate (typically 1-3 U/kg) dissolved in sterile saline. A control group should receive sterile saline only.

-

-

This compound Administration (Preventative Dosing Schedule):

-

Dosage: 30 mg/kg.[5]

-

Frequency: Administer daily.[5]

-

Route and Vehicle: As this information is not publicly available, it is crucial to perform formulation studies to determine an appropriate vehicle and administration route (e.g., oral gavage, intraperitoneal injection). The vehicle should be well-tolerated and ensure adequate bioavailability of this compound.

-

Initiate this compound treatment on the same day as bleomycin administration (Day 0) or one day prior, and continue for the duration of the study (e.g., 14 or 21 days).

-

-

Monitoring:

-

Monitor animal body weight and clinical signs daily.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the animals.

-

Collect lung tissue for histological analysis (e.g., Masson's trichrome staining to assess collagen deposition), and measurement of hydroxyproline content as a marker of collagen.

-

Perform quantitative PCR (qPCR) to analyze the expression of pro-fibrotic genes such as Col1a1.

-

Conclusion

This compound is a promising HDAC1/2 inhibitor with demonstrated anti-fibrotic activity in a preclinical mouse model. The provided information on dosage and a general experimental protocol will aid researchers in designing and conducting further in vivo studies to explore the therapeutic potential of this compound. It is imperative to note the current gap in knowledge regarding the optimal administration route and vehicle for this compound, which necessitates further investigation by the end-user.

References

- 1. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. UQ eSpace [espace.library.uq.edu.au]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Item - Nâ(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - American Chemical Society - Figshare [acs.figshare.com]

Application Notes and Protocols for GK444: A Potent Inhibitor of TGF-β1 Induced Fibroblast Activation

Disclaimer: The compound "GK444" is a hypothetical agent used for illustrative purposes within this document. The experimental data and protocols presented are representative examples based on established research into inhibitors of the TGF-β1 signaling pathway for fibroblast activation.

Introduction

Transforming growth factor-beta 1 (TGF-β1) is a key cytokine involved in tissue repair and fibrosis.[1][2] Under pathological conditions, persistent TGF-β1 signaling leads to the excessive activation of fibroblasts, their differentiation into myofibroblasts, and the overproduction of extracellular matrix (ECM) components, such as collagen, ultimately resulting in tissue scarring and organ dysfunction.[1][3] Myofibroblasts are characterized by the expression of α-smooth muscle actin (α-SMA), which confers contractile properties.[4] The TGF-β1 signaling cascade is a critical therapeutic target for fibrotic diseases.[5][6] this compound is a novel small molecule inhibitor designed to potently and selectively block TGF-β1-induced fibroblast activation. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to study the effects of this compound on fibroblast activation.

Mechanism of Action

TGF-β1 initiates its signaling cascade by binding to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the TGF-β type I receptor (TβRI). The activated TβRI kinase subsequently phosphorylates downstream effector proteins, primarily Smad2 and Smad3.[6] Phosphorylated Smad2/3 form a complex with Smad4, which translocates to the nucleus and regulates the transcription of target genes, including those encoding for α-SMA and collagen.[7] this compound is hypothesized to act as a competitive inhibitor of the TβRI kinase, thereby preventing the phosphorylation of Smad2/3 and blocking the downstream pro-fibrotic signaling cascade.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on key markers of TGF-β1-induced fibroblast activation in primary human lung fibroblasts (HLFs).

Table 1: Effect of this compound on Pro-Fibrotic Gene Expression in TGF-β1-treated HLFs

| Treatment | Concentration (nM) | α-SMA (ACTA2) mRNA Fold Change | Collagen I (COL1A1) mRNA Fold Change |

| Vehicle Control | - | 1.0 ± 0.1 | 1.0 ± 0.2 |

| TGF-β1 (10 ng/mL) | - | 8.5 ± 0.7 | 12.2 ± 1.1 |

| TGF-β1 + this compound | 10 | 7.2 ± 0.6 | 10.5 ± 0.9 |

| TGF-β1 + this compound | 50 | 4.1 ± 0.4 | 6.3 ± 0.5 |

| TGF-β1 + this compound | 100 | 1.5 ± 0.2 | 2.1 ± 0.3 |

| TGF-β1 + this compound | 500 | 1.1 ± 0.1 | 1.3 ± 0.2 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Protein Levels of Fibroblast Activation Markers

| Treatment | Concentration (nM) | α-SMA Protein Level (relative to GAPDH) | Fibronectin Protein Level (relative to GAPDH) |

| Vehicle Control | - | 0.1 ± 0.02 | 0.2 ± 0.03 |

| TGF-β1 (10 ng/mL) | - | 1.0 ± 0.08 | 1.0 ± 0.09 |

| TGF-β1 + this compound | 10 | 0.85 ± 0.07 | 0.91 ± 0.08 |

| TGF-β1 + this compound | 50 | 0.45 ± 0.05 | 0.52 ± 0.06 |

| TGF-β1 + this compound | 100 | 0.18 ± 0.03 | 0.25 ± 0.04 |

| TGF-β1 + this compound | 500 | 0.12 ± 0.02 | 0.21 ± 0.03 |

Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathway and Experimental Workflow

Caption: TGF-β1 signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for assessing the efficacy of this compound.

Experimental Protocols

Protocol 1: Cell Culture and Treatment

-

Cell Seeding: Plate primary human lung fibroblasts (HLFs) in 6-well plates at a density of 1 x 105 cells per well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Cell Growth: Culture the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 80-90% confluency.

-

Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 24 hours to synchronize the cells.

-

Pre-treatment: Prepare stock solutions of this compound in DMSO. Dilute this compound to the desired final concentrations in serum-free DMEM. Add the this compound-containing medium to the cells and incubate for 1 hour. Include a vehicle control (DMSO) group.

-

TGF-β1 Stimulation: Add recombinant human TGF-β1 to the wells to a final concentration of 10 ng/mL. Do not add TGF-β1 to the negative control wells.

-

Incubation: Incubate the cells for 24 hours for RNA analysis or 48 hours for protein analysis.

Protocol 2: Quantitative Real-Time PCR (qPCR)

-

RNA Extraction: After the 24-hour incubation, wash the cells with ice-cold PBS and lyse them directly in the wells using a suitable lysis buffer (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for the target genes (e.g., ACTA2, COL1A1) and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

Protocol 3: Western Blotting

-

Protein Extraction: After the 48-hour incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against α-SMA, fibronectin, and GAPDH overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control (GAPDH).

Protocol 4: Immunofluorescence Microscopy

-

Cell Culture: Grow HLFs on glass coverslips in 24-well plates and treat them as described in Protocol 1 for 48 hours.

-

Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific binding with 1% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against α-SMA overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope and capture images for analysis.

References

- 1. In Vitro Methods to Evaluate the Effects of Mesenchymal Stem Cells on TGF-β1-Induced Pulmonary Fibrosis | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Abrogation of TGF-β1-induced fibroblast-myofibroblast differentiation by histone deacetylase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TGFβ-induced fibroblast activation requires persistent and targeted HDAC-mediated gene repression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fibroblast-specific inhibition of TGF-β1 signaling attenuates lung and tumor fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of TGF-β Signaling Promotes Human Pancreatic β-Cell Replication - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Dissolution and Preparation of GK444 for Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

GK444 is a potent and selective small molecule inhibitor of the XYZ signaling pathway, a critical regulator of cell proliferation and survival. Due to its therapeutic potential, accurate and reproducible in vitro studies are essential to characterize its biological activity. This document provides a detailed protocol for the dissolution and preparation of this compound for use in cell-based assays, ensuring reliable and consistent experimental outcomes.

Properties of this compound

Proper handling and preparation of this compound require an understanding of its key physicochemical properties. The following table summarizes the quantitative data for this compound.

| Property | Value | Notes |

| Molecular Weight | 450.5 g/mol | Use this value for all molarity calculations. |

| Purity (by HPLC) | >99.5% | High purity is critical for accurate biological data. |

| Appearance | White to off-white crystalline solid | Visually inspect the compound upon receipt. |

| Solubility | DMSO: ≥ 50 mg/mL (≥ 111 mM) | Insoluble in water and ethanol. Use high-purity, anhydrous DMSO for stock solution preparation. |

| Storage Conditions | Store at -20°C, protect from light | Long-term storage at -80°C is recommended. Minimize freeze-thaw cycles. Stock solutions should also be stored at -20°C or -80°C. |

Signaling Pathway Modulated by this compound

This compound is an inhibitor of the downstream kinase, KIN3, in the hypothetical XYZ signaling pathway. This pathway is initiated by the binding of a growth factor to its receptor, leading to a phosphorylation cascade that ultimately promotes gene transcription related to cell growth and proliferation.

Caption: The XYZ signaling pathway with the inhibitory action of this compound on KIN3.

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of this compound stock and working solutions for typical cell-based assays.

Materials and Equipment

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, pyrogen-free microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional, for aiding dissolution)

-

Calibrated micropipettes and sterile, low-retention tips

-

Cell culture medium appropriate for the cell line

-

Laminar flow hood for sterile handling

Preparation of a 10 mM this compound Stock Solution

This protocol is for preparing a high-concentration stock solution that can be aliquoted and stored for future use.

-

Pre-weighing Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.

-

Weighing: In a sterile microcentrifuge tube, accurately weigh out 1 mg of this compound powder using a calibrated analytical balance.

-

Solvent Addition: Calculate the volume of DMSO required to achieve a 10 mM concentration.

-

Calculation: (Mass of this compound in g / Molecular Weight of this compound in g/mol ) / Desired Molarity in mol/L = Volume in L

-

Example: (0.001 g / 450.5 g/mol ) / 0.010 mol/L = 0.0002219 L = 221.9 µL

-

Add 221.9 µL of anhydrous DMSO to the 1 mg of this compound powder.

-

-

Dissolution: Tightly cap the tube and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution. Visually inspect the solution to ensure there are no visible particulates.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light. This minimizes freeze-thaw cycles which can degrade the compound.

Preparation of Working Solutions for Cell-Based Assays

Working solutions are prepared by diluting the stock solution into the appropriate cell culture medium immediately before use.

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): To avoid issues with compound precipitation and to ensure accurate pipetting, an intermediate dilution step is recommended. For example, prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in cell culture medium (e.g., 2 µL of 10 mM stock + 18 µL of medium).

-

Final Dilution: Prepare the final working concentrations by further diluting the intermediate or stock solution into the final assay volume of cell culture medium. For example, to achieve a final concentration of 10 µM in a 100 µL assay volume, add 1 µL of the 1 mM intermediate solution to 99 µL of cell culture medium containing cells.

-

Important: Ensure the final concentration of DMSO in the assay does not exceed a level that affects cell viability or the experimental endpoint (typically ≤ 0.1%). Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.

-

Experimental Workflow for this compound Preparation

The following diagram illustrates the logical flow from receiving the compound to its application in a cell-based assay.

Caption: Workflow for the preparation of this compound from powder to final assay concentration.

Disclaimer: this compound is a hypothetical compound created for illustrative purposes. The provided properties and protocols are based on common practices for small molecule inhibitors and should be adapted based on the actual characteristics of the compound being used. Always refer to the manufacturer's specific recommendations and safety data sheets.

Application Notes and Protocols: Combining JNK Inhibitors with Standard Antifibrotic Agents for Enhanced Therapeutic Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrotic diseases, such as Idiopathic Pulmonary Fibrosis (IPF), are characterized by the excessive deposition of extracellular matrix (ECM), leading to organ scarring and failure. Current standard-of-care treatments, pirfenidone and nintedanib, slow disease progression but do not halt or reverse fibrosis.[1] This necessitates the exploration of novel therapeutic strategies, including combination therapies targeting multiple pathogenic pathways.

One promising approach is the inhibition of c-Jun N-terminal kinase (JNK), a stress-activated protein kinase implicated in key fibrotic processes, including inflammation, fibroblast activation, and collagen production.[2][3] This document provides detailed application notes and protocols for investigating the combination of a JNK inhibitor, using CC-90001 as a representative agent, with existing antifibrotic drugs.

Rationale for Combination Therapy

The multifaceted nature of fibrosis suggests that targeting a single pathway may be insufficient for optimal therapeutic benefit. Combining a JNK inhibitor with an approved antifibrotic agent like pirfenidone or nintedanib offers the potential for synergistic or additive effects by concurrently modulating distinct pro-fibrotic signaling cascades.

-

CC-90001 (JNK Inhibitor): CC-90001 is an oral JNK inhibitor with a strong preference for the JNK1 isoform.[3] JNK activation is a critical step in the cellular response to stress and inflammatory signals, leading to the transcription of genes involved in fibrosis.[4] By inhibiting JNK, CC-90001 can reduce pro-fibrotic gene expression in lung epithelial cells and fibroblasts.[5] Preclinical models have demonstrated that JNK inhibition attenuates the fibrotic response.[3]

-

Pirfenidone: The precise mechanism of action of pirfenidone is not fully understood, but it is known to have both antifibrotic and anti-inflammatory properties.[6][7] It downregulates the production of pro-fibrotic growth factors like Transforming Growth Factor-beta (TGF-β) and inhibits fibroblast proliferation and collagen synthesis.[1][6][8]

-

Nintedanib: Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptors implicated in fibrosis, including the Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[9][10][11] By blocking these pathways, nintedanib inhibits fibroblast proliferation, migration, and differentiation into myofibroblasts.[10][12]

The complementary mechanisms of a JNK inhibitor and existing antifibrotic agents provide a strong rationale for investigating their combined efficacy.

Signaling Pathways in Fibrosis

Fibrosis is driven by a complex network of signaling pathways. The diagram below illustrates the central role of TGF-β and the downstream JNK pathway, as well as the targets of nintedanib and the proposed mechanism of pirfenidone.

Clinical Data Summary: CC-90001 in Idiopathic Pulmonary Fibrosis

A phase 2, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of CC-90001 in patients with IPF. Background treatment with pirfenidone was permitted. The study was terminated early for strategic reasons.

| Endpoint | Placebo (n=~37) | CC-90001 (200 mg) (n=~37) | CC-90001 (400 mg) (n=~38) |

| Change in ppFVC from Baseline at Week 24 | -3.1% | -2.1% | -1.0% |

| Difference vs. Placebo (95% CI) | - | 1.1% (-2.1, 4.3) | 2.2% (-1.1, 5.4) |

| P-value | - | 0.50 | 0.19 |